N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23-12-11-16-13-17(6-9-19(16)23)20(24)14-22-21(25)10-5-15-3-7-18(8-4-15)28(2,26)27/h3-4,6-9,13,20,24H,5,10-12,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPLXAZKLDROFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indoline moiety and a methylsulfonyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.4 g/mol. The compound features key functional groups that enhance its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1706130-62-2 |
Synthesis
The synthesis of this compound involves several steps, typically starting with the preparation of the indoline precursor through alkylation reactions, followed by the formation of the sulfonamide group. The final coupling reaction is conducted under controlled conditions to yield the desired compound. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity.
Anticancer Properties
Research into similar compounds suggests that derivatives containing indoline structures exhibit significant anticancer activity. The mechanism often involves modulation of key signaling pathways related to cell proliferation and apoptosis. For instance, compounds with methylsulfonyl groups have been noted for their ability to inhibit tumor growth in various cancer models, potentially through COX-2 inhibition pathways .
Anti-inflammatory Effects
The presence of the methylsulfonyl group in this compound may confer anti-inflammatory properties similar to those observed in other sulfonamide derivatives. Studies have shown that related compounds can selectively inhibit COX-2, leading to reduced inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial activity against various bacterial strains, including MRSA and E. coli. The effectiveness often correlates with their ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic functions .
Case Studies
- Anticancer Activity : A study on indoline derivatives showed that specific modifications could enhance their cytotoxicity against cancer cell lines, indicating a promising avenue for developing new anticancer agents based on this scaffold.
- Anti-inflammatory Efficacy : In a model assessing COX inhibition, compounds analogous to this compound exhibited IC50 values as low as 0.10 µM for COX-2 inhibition, highlighting their potential as anti-inflammatory drugs .
- Antimicrobial Testing : Another study identified related sulfonamide compounds as potent inhibitors against Pseudomonas aeruginosa, demonstrating their applicability in treating infections caused by resistant bacteria .
Preparation Methods
Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid
The propanoic acid derivative is synthesized via a Friedel-Crafts acylation or Knoevenagel condensation starting from 4-(methylsulfonyl)benzaldehyde. A representative protocol involves:
- Condensation of 4-(methylsulfonyl)benzaldehyde with malonic acid in acetic anhydride, catalyzed by pyridine, to yield 3-(4-(methylsulfonyl)phenyl)acrylic acid.
- Subsequent hydrogenation of the α,β-unsaturated bond using palladium on carbon (Pd/C) under H₂ atmosphere to afford the saturated propanoic acid.
Optimization Note : Reaction temperatures exceeding 200°C during condensation improve yields but risk decomposition of the sulfonyl group.
Preparation of 1-Methylindolin-5-yl Ethanolamine
The indoline-ethanolamine component is synthesized through a multi-step sequence:
Indoline Ring Formation
Ethanolamine Side Chain Introduction
- Mannich Reaction : Condensation of 1-methylindolin-5-amine with formaldehyde and nitromethane, followed by reduction of the nitro group using lithium aluminum hydride (LiAlH₄), yields 2-nitro-1-(1-methylindolin-5-yl)ethanol.
- Catalytic Hydrogenation : Reduction of the nitro group to an amine using Pd/C and H₂ generates 1-methylindolin-5-yl ethanolamine.
Critical Parameter : Maintaining pH >9 during the Mannich reaction prevents indoline ring opening.
Amide Coupling Strategies
The conjugation of 3-(4-(methylsulfonyl)phenyl)propanoic acid with 1-methylindolin-5-yl ethanolamine employs classic and modern coupling methods:
Acid Chloride-Mediated Coupling
Carbodiimide-Based Coupling
- EDCl/HOBt Method : Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM, followed by amine addition.
- Advantage : Mitigates racemization, crucial for chiral ethanolamine derivatives.
Reaction Table :
| Coupling Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | DCM | 25 | 72 | 98 |
| EDCl/HOBt | DMF | 0–5 | 85 | 99 |
Stereochemical Control and Resolution
The hydroxy group in the ethanolamine side chain introduces a stereocenter, necessitating enantioselective synthesis or resolution:
Enzymatic Kinetic Resolution
Chiral Chromatography
- Polymethacrylate Column : Elution with 95% ethanol resolves enantiomers, albeit with lower throughput compared to enzymatic methods.
Purification and Characterization
Recrystallization
Vacuum Distillation
Spectroscopic Validation
- ¹H-NMR : Key signals include δ 7.85 (d, J=8.2 Hz, 2H, SO₂Ph), δ 6.61 (s, 1H, indoline H3), δ 4.20 (m, 1H, CH-OH).
- MS (EI) : Molecular ion peak at m/z 453.6 (M⁺).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Solvent Recycling
- Ethanol from recrystallization is recovered via rotary evaporation and reused, aligning with green chemistry principles.
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and what key reaction parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including:
- Lewis acid-promoted cascade reactions to generate intermediates like Michael acceptors, using dimethyl sulfoxide as a methylene source .
- Amide coupling between the indoline-derived hydroxyethylamine and the sulfonylphenylpropanoyl moiety under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Catalyst selection : Zinc chloride or palladium-based catalysts improve reaction efficiency .
Key parameters affecting yield include temperature control (±2°C tolerance), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants (1:1.2 for amine:acyl chloride) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical techniques :
- HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% threshold) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions, e.g., distinguishing the methylsulfonyl group (δ 3.1 ppm for CH₃) and indoline protons (δ 6.8–7.2 ppm) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 457.2) .
- Impurity profiling : Total impurities should not exceed 0.5% (w/w), with individual impurities <0.1% .
Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?
- Enzyme inhibition assays :
- Cyclooxygenase (COX-I/II) inhibition via fluorometric or colorimetric methods (e.g., prostaglandin E₂ quantification) .
- Receptor binding studies : Radioligand displacement assays for neurokinin receptors (IC₅₀ determination) .
- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cell lines to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values for COX-II inhibition)?
- Experimental variables :
- Assay conditions : Differences in enzyme source (recombinant vs. native), substrate concentration, or incubation time (e.g., 30 vs. 60 minutes) may alter results .
- Compound solubility : Use of DMSO (>0.1% v/v) can artifactually inhibit enzymes; validate with alternative solvents like PEG-400 .
- Statistical reconciliation : Apply Bland-Altman analysis to compare inter-laboratory data, focusing on 95% confidence intervals .
Q. What strategies are effective for identifying the compound’s primary molecular targets in neurokinin signaling pathways?
- Target deconvolution :
- Surface plasmon resonance (SPR) : Screen against immobilized receptor extracellular domains (e.g., NK₁R) to quantify binding kinetics (KD values) .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. NK₁R⁻/⁻ cell lines .
- Molecular docking : Simulate binding poses using AutoDock Vina; prioritize residues with ΔG ≤ -8.0 kcal/mol .
Q. What in vitro and in vivo models are suitable for assessing its pharmacokinetic properties?
- In vitro :
- Microsomal stability assays (human liver microsomes) to estimate half-life (t₁/₂) and intrinsic clearance .
- Caco-2 permeability assays for intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s) .
- In vivo :
- Rodent models : Administer 10 mg/kg intravenously to determine AUC0–24h and bioavailability (F ≥ 30% target) .
- Tissue distribution : LC-MS/MS quantification in brain, liver, and plasma to assess blood-brain barrier penetration .
Q. How can researchers address solubility and stability challenges during preclinical formulation?
- Solubility enhancement :
- Co-solvents : Use 20% (v/v) β-cyclodextrin in PBS (pH 7.4) to achieve >1 mg/mL solubility .
- Nanoemulsions : Prepare with Labrafil® M1944CS (oil phase) and Tween-80 (surfactant) for oral delivery .
- Stability optimization :
- Lyophilization : Store at -80°C in amber vials with nitrogen overlay to prevent hydrolysis of the amide bond .
- Forced degradation studies : Expose to UV light (254 nm) and 40°C/75% RH for 14 days to identify degradation pathways (e.g., sulfonamide cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
